Indirubin-3'-monoxime

Overview

Description

Indirubin-3’-monoxime is a synthetic derivative of indirubin, a naturally occurring bis-indole alkaloid. Indirubin is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, which has been used to treat chronic myelocytic leukemia . Indirubin-3’-monoxime has gained significant attention due to its potent inhibitory effects on cyclin-dependent kinases and glycogen synthase kinase-3, making it a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indirubin-3’-monoxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at elevated temperatures . Another method involves the use of molybdenum hexacarbonyl and cumyl peroxide to convert indoles to indirubin derivatives through an indoxyl intermediate .

Industrial Production Methods: While specific industrial production methods for indirubin-3’-monoxime are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations. The scalability of these methods depends on optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Indirubin-3’-monoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions, especially at the C5’ position, can introduce various substituents like halides or methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted indirubin-3’-monoxime derivatives, which exhibit different biological activities .

Scientific Research Applications

Efficacy in Cancer Treatment

I3MO has demonstrated efficacy across various types of cancers:

- Multiple Myeloma : Research indicates that I3MO enhances the sensitivity of multiple myeloma cells to proteasome inhibitors, thereby improving treatment outcomes in drug-resistant cases .

- Breast Cancer : In studies involving breast cancer cell lines, I3MO inhibited cell growth and migration, suggesting its potential as an anti-tumor agent .

- Acute Lymphoblastic Leukemia and Chronic Myeloid Leukemia : In these hematological malignancies, I3MO not only induced apoptosis but also exhibited significant cytotoxic effects against leukemia cell lines .

- Melanoma and Squamous Cell Carcinoma : Combinatorial treatments involving I3MO have shown synergistic effects when paired with plasma-activated mediums, leading to decreased cell viability and enhanced apoptosis in melanoma and squamous cell carcinoma cells .

Multiple Myeloma

A study published in PubMed demonstrated that I3MO effectively induced apoptosis in both drug-sensitive and drug-resistant multiple myeloma cells. The compound's ability to inhibit proteasome activity was linked to improved patient outcomes when combined with established treatments like bortezomib .

Breast Cancer

In a controlled laboratory setting, researchers found that I3MO inhibited breast cancer cell proliferation by modulating the JNK1 signaling pathway. The combination treatment with JNK inhibitors showed enhanced anti-cancer effects compared to individual treatments .

Mechanism of Action

Indirubin-3’-monoxime exerts its effects primarily by inhibiting cyclin-dependent kinases and glycogen synthase kinase-3. It binds to the active sites of these kinases, preventing their phosphorylation activity and leading to cell cycle arrest in the G2/M phase . Additionally, it down-regulates NF-κB signaling, contributing to its anti-inflammatory and anti-cancer properties .

Comparison with Similar Compounds

Indirubin: The parent compound, known for its kinase inhibitory properties.

Indirubin-5-sulfonate: A water-soluble derivative with higher inhibitory potency.

Indirubin-3’-monoxime derivatives: Various derivatives with different substituents at the C5’ position, exhibiting varying degrees of biological activity.

Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .

Biological Activity

Indirubin-3'-monoxime (I3MO) is a derivative of indirubin, a compound traditionally used in Chinese medicine, notably for its anti-inflammatory and anti-cancer properties. Recent studies have highlighted I3MO's potential as a therapeutic agent, particularly in the context of various cancers, including multiple myeloma (MM) and transitional cell carcinoma (TCC). This article reviews the biological activity of I3MO, focusing on its mechanisms of action, effects on cell signaling pathways, and implications for cancer treatment.

Inhibition of Notch Signaling

I3MO has been shown to significantly reduce Notch1 signaling, which is crucial for cell fate determination and differentiation. Research indicates that I3MO inhibits both constitutively active mutants of Notch1 and its transcriptional activity without altering the cleavage pattern or stability of Notch1 intracellular domain (Notch1-IC) . This suppression occurs through the dissociation of the Notch1-IC-RBP-Jk complex, demonstrating I3MO's role as a potent modulator of cell signaling pathways.

Proteasome Inhibition in Multiple Myeloma

Recent studies have identified I3MO as a proteasome inhibitor, which is particularly relevant in the treatment of MM. In vitro and in vivo experiments demonstrated that I3MO sensitizes MM cells to bortezomib-induced apoptosis by inducing DNA damage and cell cycle arrest while down-regulating key proteins involved in NF-κB signaling . Specifically, I3MO was found to bind directly to proteasome activators PA28γ (PSME3) and PA200 (PSME4), leading to their degradation and subsequent inhibition of proteasome capacity.

Induction of Apoptosis and Autophagy

I3MO has also been shown to induce both apoptotic and autophagic cell death in various cancer cell lines. In transitional cell carcinoma cells, I3MO treatment resulted in reversible growth arrest and increased apoptosis rates. The expression of survivin, an anti-apoptotic protein, was significantly increased following treatment, suggesting a complex interaction between I3MO and apoptotic pathways . Furthermore, studies on JM1 human acute lymphoblastic leukemia cells revealed that I3MO promotes autophagic death alongside apoptosis, indicating its multifaceted role in cancer therapy .

Multiple Myeloma Treatment

In a study involving primary samples from MM patients, I3MO exhibited significant anti-MM activity. It was effective against both drug-sensitive and resistant MM cells. The study concluded that I3MO could be a promising candidate for overcoming bortezomib resistance in clinical settings .

Transitional Cell Carcinoma

Research on TCC indicated that I3MO could serve as an effective therapeutic agent due to its ability to induce apoptosis while also affecting survivin expression levels. This dual action suggests potential for targeted therapy approaches in bladder cancer treatment .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the primary molecular targets of I3MO in cellular signaling pathways?

I3MO is a multi-target kinase inhibitor with potent activity against glycogen synthase kinase-3β (GSK-3β; IC50 = 22 nM) and cyclin-dependent kinases (CDKs), including CDK5/p35 (IC50 = 100 nM), CDK1/cyclin-B (IC50 = 180 nM), and CDK2/cyclin-E (IC50 = 250 nM) . It also directly inhibits 5-lipoxygenase (5-LO), reducing leukotriene (LT) synthesis in monocytes and neutrophils (IC50 ≈ 4 μM) .

Q. What experimental models are commonly used to study I3MO's effects on vascular smooth muscle cells (VSMCs)?

- Scratch wound healing assays : Used to evaluate VSMC migration induced by LTB4 or conditioned media from activated monocytes .

- Boyden chamber chemotaxis : Complementary method to quantify migratory responses .

- Primary human VSMCs : Isolated from donors and treated with pro-migratory stimuli (e.g., LTB4, PDGF-BB) .

Q. How is I3MO's anti-proliferative activity assessed in cancer research?

- Cell viability assays : CCK-8 or MTT assays in leukemia cells (e.g., JM1, K562) show dose- and time-dependent inhibition (0–35 μM over 24–48 hours) .

- In vivo xenografts : Subcutaneous tumor models (e.g., osteosarcoma) using 10 mg/kg/day I3MO for 25 days significantly reduce tumor volume .

Advanced Research Questions

Q. How does I3MO exhibit dual inhibitory effects on leukotriene-mediated VSMC migration?

I3MO acts via two mechanisms:

- Direct 5-LO inhibition : Suppresses LT biosynthesis (e.g., LTB4, cysLTs) in monocytes/neutrophils, reducing pro-migratory signals .

- HO-1 induction in VSMCs : Activates the GSK3β/Src-Nrf2 axis, indirectly inhibiting migration . Methodological validation: Use 5-LO activity assays (HPLC/ELISA) and HO-1 knockout models to confirm dual pathways .

Q. Are there conflicting reports on I3MO's efficacy against different lipoxygenase (LO) isoforms?

Yes. While I3MO selectively inhibits 5-LO without affecting 12/15-LO products in some studies , others report reduced 12-H(P)ETE and 15-H(P)ETE in human monocytes/neutrophils . This suggests context-dependent activity, possibly due to cell-type-specific LO expression or experimental conditions (e.g., substrate availability).

Q. How does I3MO's inhibition of GSK-3β intersect with its effects on tau phosphorylation in Alzheimer's disease models?

In SH-SY5Y cells exposed to Aβ25-35, I3MO reduces tau phosphorylation at Ser199/Thr205 by inhibiting GSK-3β. This occurs via suppression of GSK-3β's own phosphorylation, disrupting its enzymatic activity . Key validation: Phospho-specific antibodies for tau and GSK-3β, combined with kinase activity assays .

Q. Methodological Guidance

Q. What are optimal concentrations and treatment durations for in vitro studies of I3MO's anti-proliferative effects?

- Leukemia cells : 0–35 μM for 24–48 hours (JM1 cells show higher sensitivity than K562) .

- VSMCs : 2–5 μM effectively inhibits migration/proliferation without cytotoxicity . Note: Pre-treat monocytes/neutrophils with I3MO for 15 minutes before stimulation .

Q. What validation methods ensure specificity of I3MO's kinase inhibition in complex cellular environments?

- Kinase selectivity panels : Test against recombinant CDKs, GSK-3β, and 5-LO .

- Cell-free 5-LO assays : Confirm direct inhibition independent of substrate availability .

- Pharmacological controls : Compare with selective inhibitors (e.g., BWA4C for 5-LO) .

Q. How to address discrepancies between in vitro and in vivo efficacy of I3MO?

- Pharmacokinetic profiling : Monitor bioavailability and metabolite activity .

- Combination therapies : Co-administer with antioxidants (e.g., N-acetylcysteine) to enhance stability .

Q. Data Contradictions and Resolution

Q. Why do some studies report I3MO's inhibition of 12/15-LO products despite its selectivity for 5-LO?

Discrepancies may arise from:

Properties

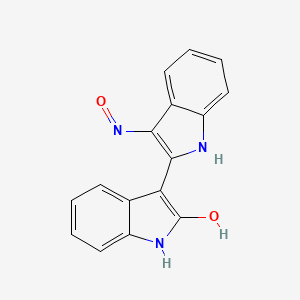

IUPAC Name |

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCPPVRJPILDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416111 | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160807-49-8 | |

| Record name | Indirubin-3'-monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.